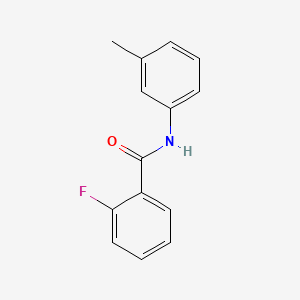

2-fluoro-N-(3-methylphenyl)benzamide

Description

2-Fluoro-N-(3-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a 3-methylphenyl group attached to the amide nitrogen. Fluorine introduction enhances metabolic stability and modulates electronic properties, while the methyl group influences lipophilicity and steric interactions .

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

2-fluoro-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |

InChI Key |

JHPCYAYIVBINEY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

- Structure : Replaces the 3-methylphenyl group with a 3-methylsulfanyl-1,2,4-triazol-5-yl moiety.

- Synthesis : Catalyst- and solvent-free microwave-assisted Fries rearrangement, yielding high purity and efficiency (85% yield) .

2-Fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide

- Structure : Incorporates a pyrimidine-pyridine hybrid substituent.

- Synthesis : Reacts 2-fluorobenzoic acid with thionyl chloride and DMF, followed by coupling with aniline derivatives .

- Bioactivity : Exhibits anticancer activity (IC₅₀ = 3.2 µM in MTT assays), attributed to the planar heterocyclic system enhancing DNA intercalation .

N-(2,3-Difluorophenyl)-2-fluorobenzamide

Impact of Fluorine Position and Hydrogen Bonding

- 2-Fluoro vs. 3-Fluoro Substitution : NMR studies show that 2-fluorobenzamides form stronger intramolecular C-F···H-N hydrogen bonds compared to 3-fluoro analogs, reducing conformational flexibility and enhancing thermal stability .

Hydrogen Bond Metrics :

Compound C-F···H-N Distance (Å) NMR Chemical Shift (δ, ppm) 2-Fluoro-N-(3-methylphenyl)benzamide 2.52 9.8 (NH) 3-Fluoro-N-phenylbenzamide 3.10 8.9 (NH)

Anticancer Activity

Physicochemical Properties

| Property | 2-Fluoro-N-(3-methylphenyl)benzamide | Triazole Derivative | Pyrimidine-Pyridine Hybrid |

|---|---|---|---|

| Molecular Weight | 241.26 | 319.34 | 434.45 |

| Melting Point (°C) | 145–148 | 162–165 | 198–201 |

| LogP | 3.1 | 2.8 | 2.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.